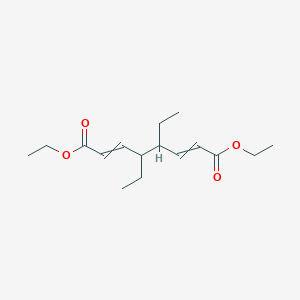
Diethyl 4,5-diethylocta-2,6-dienedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4,5-diethylocta-2,6-dienedioate is an organic compound with the molecular formula C14H24O4 It is a diester derivative of 2,6-octadienedioic acid, characterized by the presence of two ethyl groups attached to the 4th and 5th carbon atoms of the octadienedioate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4,5-diethylocta-2,6-dienedioate typically involves the esterification of 2,6-octadienedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
2,6-Octadienedioic acid+2EthanolH2SO4Diethyl 4,5-diethylocta-2,6-dienedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4,5-diethylocta-2,6-dienedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds in the octadienedioate chain to single bonds, resulting in saturated derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: this compound can be oxidized to form diethyl 4,5-diethylocta-2,6-dienedioic acid.
Reduction: Reduction can yield diethyl 4,5-diethyloctanoate.
Substitution: Substitution reactions can produce various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 4,5-diethylocta-2,6-dienedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 4,5-diethylocta-2,6-dienedioate involves its interaction with various molecular targets and pathways. In biological systems, the ester groups can be hydrolyzed by esterases, releasing the active diacid form. This diacid can then participate in further biochemical reactions, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,6-octadienedioate: Similar structure but lacks the ethyl groups on the 4th and 5th carbon atoms.
Diethyl 2,6-hexadienedioate: Shorter carbon chain with similar ester functionalities.
Diethyl 2,6-decadienedioate: Longer carbon chain with similar ester functionalities.
Uniqueness
Diethyl 4,5-diethylocta-2,6-dienedioate is unique due to the presence of ethyl groups on the 4th and 5th carbon atoms, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can lead to different applications and behaviors in chemical reactions.
Properties
CAS No. |
61454-99-7 |
|---|---|
Molecular Formula |
C16H26O4 |
Molecular Weight |
282.37 g/mol |
IUPAC Name |
diethyl 4,5-diethylocta-2,6-dienedioate |
InChI |
InChI=1S/C16H26O4/c1-5-13(9-11-15(17)19-7-3)14(6-2)10-12-16(18)20-8-4/h9-14H,5-8H2,1-4H3 |
InChI Key |
QIXSPKDUPVJBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=CC(=O)OCC)C(CC)C=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















